
Potassium dioctyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium dioctyl phosphate (K-DOP) is a chemical compound used in various scientific research applications. It is a surfactant that has been found to have unique properties that make it useful in a variety of fields. K-DOP is synthesized through a two-step process involving the reaction of octanol with phosphorus oxychloride followed by the addition of potassium hydroxide. In
Mécanisme D'action
The mechanism of action of Potassium dioctyl phosphate is not fully understood. However, it is believed that Potassium dioctyl phosphate acts as a surfactant by reducing the surface tension between two immiscible liquids. This property makes it useful in the preparation of emulsions and in the extraction of organic compounds from aqueous solutions.
Biochemical and Physiological Effects
Potassium dioctyl phosphate has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-irritating to the skin and eyes. Potassium dioctyl phosphate has also been found to be biodegradable.
Avantages Et Limitations Des Expériences En Laboratoire
Potassium dioctyl phosphate has several advantages for use in lab experiments. It is a relatively inexpensive surfactant that is easy to synthesize. Potassium dioctyl phosphate is also stable in a wide range of pH and temperature conditions. However, Potassium dioctyl phosphate has some limitations. It has a low critical micelle concentration, which makes it less effective as a surfactant at low concentrations. In addition, Potassium dioctyl phosphate can interfere with certain analytical techniques, such as gas chromatography.
Orientations Futures
There are several future directions for research on Potassium dioctyl phosphate. One area of research could focus on the use of Potassium dioctyl phosphate as a surfactant in the synthesis of nanoparticles. Another area of research could focus on the use of Potassium dioctyl phosphate as a dispersant for carbon nanotubes. Additionally, further research could be conducted on the use of Potassium dioctyl phosphate as a stabilizer for latex particles. Finally, research could be conducted on the potential use of Potassium dioctyl phosphate in the extraction of organic compounds from aqueous solutions.
Conclusion
In conclusion, potassium dioctyl phosphate is a useful surfactant that has unique properties that make it useful in a variety of scientific research applications. Potassium dioctyl phosphate is synthesized through a two-step process involving the reaction of octanol with phosphorus oxychloride followed by the addition of potassium hydroxide. Potassium dioctyl phosphate has been found to be non-toxic and non-irritating to the skin and eyes. While Potassium dioctyl phosphate has several advantages, it also has some limitations. However, there are several future directions for research on Potassium dioctyl phosphate that could lead to new applications for this surfactant.
Applications De Recherche Scientifique
Potassium dioctyl phosphate has been found to be useful in a variety of scientific research applications. It is commonly used as a surfactant in the synthesis of nanoparticles and in the preparation of emulsions. Potassium dioctyl phosphate has also been used as a dispersant for carbon nanotubes and as a stabilizer for latex particles. In addition, Potassium dioctyl phosphate has been used in the extraction of organic compounds from aqueous solutions.
Méthodes De Synthèse
The synthesis of Potassium dioctyl phosphate involves a two-step process. The first step involves the reaction of octanol with phosphorus oxychloride to form octylphosphonic acid chloride. The second step involves the addition of potassium hydroxide to the octylphosphonic acid chloride to form Potassium dioctyl phosphate. This process results in a white crystalline solid that is soluble in water.
Propriétés
Numéro CAS |
19045-78-4 |
|---|---|
Nom du produit |
Potassium dioctyl phosphate |
Formule moléculaire |
C16H34KO4P |
Poids moléculaire |
360.51 g/mol |
Nom IUPAC |
potassium;dioctyl phosphate |
InChI |
InChI=1S/C16H35O4P.K/c1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;/h3-16H2,1-2H3,(H,17,18);/q;+1/p-1 |
Clé InChI |
BEBZGUYUDTXNSQ-UHFFFAOYSA-M |
SMILES isomérique |
CCCCCCCCOP(=O)([O-])OCCCCCCCC.[K+] |
SMILES |
CCCCCCCCOP(=O)([O-])OCCCCCCCC.[K+] |
SMILES canonique |
CCCCCCCCOP(=O)([O-])OCCCCCCCC.[K+] |
Autres numéros CAS |
19045-78-4 |
Numéros CAS associés |
3115-39-7 (Parent) |
Synonymes |
Dioctyl Phosphate Potassium Salt; Potassium Dioctyl Phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



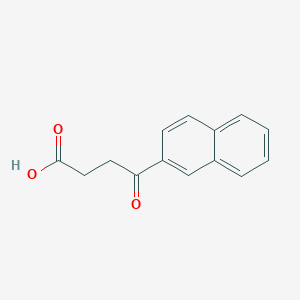
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate](/img/structure/B104630.png)

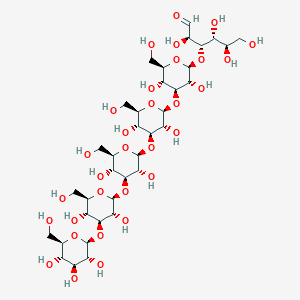

![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)

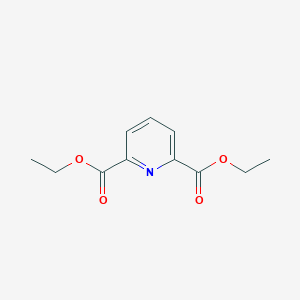
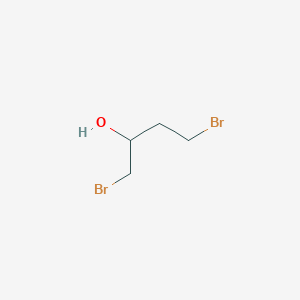
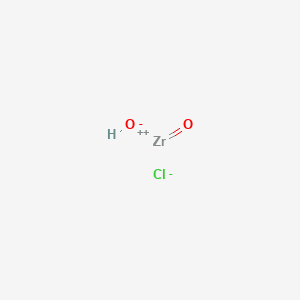

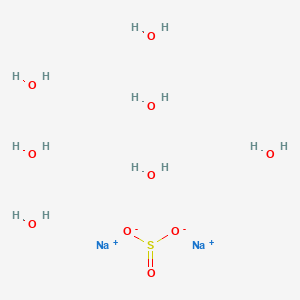
![8,9,10,11-Tetrahydrobenzo[a]anthracen-8-ol](/img/structure/B104666.png)
![8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole](/img/structure/B104667.png)